molecular formula C22H31N5O5S2 B12537021 L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- CAS No. 654054-56-5

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-

Cat. No.: B12537021
CAS No.: 654054-56-5
M. Wt: 509.6 g/mol
InChI Key: KBIRQRMIAKBVLG-DKIMLUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is a synthetic peptide provided for research and experimental purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The composition of this peptide suggests significant potential for various biochemical research applications. The presence of two cysteine residues is a key structural feature, as cysteine is known to form disulfide bridges. These bridges are critical for stabilizing the three-dimensional structure of peptides and proteins, and they are a common feature in many bioactive peptides and toxins, such as scorpion-derived slotoxin, which relies on disulfide bonds for its function . The tryptophan component is an essential amino acid with an indole side chain that is often involved in protein binding and interactions . The N-terminal valine , a branched-chain amino acid, is frequently utilized in the structural modification of natural products and in the synthesis of prodrugs like valacyclovir to improve water solubility and bioavailability . Researchers may investigate this peptide for its potential to mimic protein interaction domains, study enzyme inhibition mechanisms, or serve as a scaffold in structural biology. Its specific sequence indicates it could be of interest in studies focusing on neurobiology, ion channel modulation, or the development of novel biochemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654054-56-5

Molecular Formula

C22H31N5O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1

InChI Key

KBIRQRMIAKBVLG-DKIMLUQUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

SPPS remains the gold standard for synthesizing peptides with sequences up to 50 residues. For Val-Cys-Trp-Cys, 2-chlorotrityl chloride resin or Wang resin is preferred due to their compatibility with acid-labile protecting groups. The C-terminal cysteine is anchored first, typically using Fmoc-Cys(Thp)-OH (tetrahydropyranyl protection) to minimize racemization during coupling.

Resin Type Loading Capacity Compatibility
2-Chlorotrityl 0.5–1.2 mmol/g Acid-sensitive
Wang 0.3–0.7 mmol/g Fmoc chemistry

Sequential Coupling and Deprotection

The synthesis proceeds via iterative Fmoc deprotection (20% piperidine in DMF) and coupling steps:

  • Fmoc-Cys(Thp)-OH → anchored to resin.
  • Fmoc-Trp-OH → coupled using HATU/DIPEA (1:4 molar ratio).
  • Fmoc-Cys(Thp)-OH → repeated coupling to ensure >99% efficiency.
  • Fmoc-Val-OH → final N-terminal residue.

Racemization at cysteine residues is mitigated by using Fmoc-Cys(Thp)-OH , which exhibits 0.74% racemization compared to 3.3% for Trt-protected cysteine.

Cleavage and Side-Chain Deprotection

The peptide-resin is treated with a cleavage cocktail containing:

  • TFA (95%)
  • Triisopropylsilane (TIS, 2.5%)
  • Water (2.5%)
  • Ethanedithiol (EDT, 2.5%) .

EDT acts as a scavenger to prevent cysteine oxidation, while TIS quenches reactive intermediates. Cleavage is completed in 2–4 hours at room temperature, yielding the crude peptide with free thiols.

Solution-Phase Synthesis

Fragment Condensation

For smaller-scale synthesis, solution-phase methods involve coupling pre-formed dipeptides:

  • Val-Cys and Trp-Cys fragments are synthesized separately.
  • Activation of the C-terminal carboxyl group using HOBt/EDCI or HATU enables fragment ligation.
Coupling Agent Efficiency Side Reactions
HATU >95% Low racemization
EDCI/HOBt 85–90% Moderate epimerization

Challenges in Solution-Phase

  • Solubility Issues : Tryptophan’s indole ring necessitates polar aprotic solvents (e.g., DMF or DMSO).
  • Purification Complexity : Intermediate fragments require HPLC purification, increasing time and cost.

Enzymatic and Non-Ribosomal Synthesis

Feasibility of Enzymatic Methods

Current NRPS systems lack modules for tryptophan incorporation, making this approach speculative. However, advances in synthetic biology may enable custom NRPS design for non-natural peptides.

Optimization and Characterization

Racemization Control

  • Cysteine Protection : Thp outperforms Trt in reducing racemization (0.74% vs. 3.3%).
  • Coupling Temperature : Reactions conducted at 0–4°C minimize epimerization.

Purification and Analysis

  • HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) resolve the target peptide from deletion sequences.
  • Mass Spectrometry : ESI-MS confirms molecular weight (theoretical: 509.6 g/mol).
  • NMR : 1H NMR verifies stereochemistry and disulfide-free structure.

Research Findings and Innovations

Key Advancements

  • Thp Protection : Introduced by, this group enhances cysteine solubility and reduces racemization.
  • TFA/EDT Cleavage : Prevents disulfide formation, achieving >90% reduced peptide yield.

Comparative Data

Method Yield Purity Time
SPPS 60–75% >95% 3–5 days
Solution-Phase 40–50% 80–90% 7–10 days
Enzymatic N/A N/A N/A

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer.

    Substitution: Site-directed mutagenesis using PCR or chemical modification using specific reagents.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemical Structure and Synthesis

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- consists of the amino acids L-valine, L-cysteine (appearing twice), and L-tryptophan. The molecular formula and average mass are approximately 509.64 g/mol. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:

  • Activation of Amino Acids : Using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts to form active esters.
  • Coupling Reaction : The activated amino acid is coupled to the resin-bound peptide.
  • Deprotection : Removal of protecting groups using trifluoroacetic acid (TFA).
  • Cleavage from Resin : The completed peptide is cleaved from the resin using strong acids like TFA or hydrofluoric acid (HF) .

Biological Activities

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- exhibits various biological activities due to its structural components:

  • Antioxidant Properties : The presence of cysteine allows for the formation of disulfide bonds, contributing to its antioxidant capacity.
  • Neuroprotective Effects : Tryptophan's role as a precursor to serotonin may provide neuroprotective benefits .
  • Modulation of Protein Interactions : The compound is investigated for its role in protein-protein interactions and cellular signaling pathways .

Scientific Research Applications

The applications of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- span several fields:

Chemistry

  • Model Compound : Used to study peptide synthesis and folding mechanisms.
  • Peptide Modification Studies : Serves as a model for exploring modifications in peptide chemistry .

Biology

  • Cellular Signaling : Investigated for its role in modulating cellular signaling pathways.
  • Protein Interactions : Explored for its involvement in protein-protein interactions that are crucial for cellular functions .

Medicine

  • Therapeutic Potential : Its ability to form stable structures makes it a candidate for drug development targeting specific receptors or enzymes.
  • Nutritional Supplementation : As an essential amino acid, valine plays a significant role in muscle growth and tissue repair .

Industry

  • Biochemical Assays : Utilized in various biochemical assays due to its unique properties.
  • Peptide-Based Materials : Employed in the production of peptide-based drugs and biomaterials .

Case Studies

  • Antioxidant Activity Assessment :
    A study demonstrated that peptides containing cysteine exhibited significant antioxidant activity through disulfide bond formation, which can protect cells from oxidative stress.
  • Neuroprotective Study :
    Research indicated that tryptophan-rich peptides could enhance serotonin levels, potentially offering therapeutic benefits for mood disorders.
  • Peptide Synthesis Optimization :
    Investigations into optimizing SPPS methods have shown improved yields and purity of synthesized L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-, facilitating its use in research applications.

Mechanism of Action

The mechanism of action of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and disulfide bond formation. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Branched-Chain Amino Acids (BCAAs): L-Valine vs. L-Leucine and L-Isoleucine

BCAAs share structural similarities but exhibit distinct functional roles:

Property L-Valine L-Leucine L-Isoleucine
Presence in Yak Milk Present (absent in human milk) Present (absent in human milk) High levels in yak milk
Immune Role Enhances phagocytosis via PI3K/Akt1 activation and NO production Limited evidence in immune response No direct immune role reported
Metabolic Role Linked to pantothenate/CoA biosynthesis Promotes muscle protein synthesis Hypoxia adaptation

Key Insight : L-Valine uniquely contributes to innate immunity, while L-isoleucine is critical for hypoxia adaptation in yak milk .

Cysteine-Containing Peptides

(i) ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine)
  • Structure: Tripeptide with D-valine and L-α-aminoadipate .
  • Function : Precursor for β-lactam antibiotics (e.g., penicillin).
  • Enzyme Specificity: ACV synthetase tolerates valine modifications but requires strict L-cysteine and L-α-aminoadipate .
(ii) Longer Cysteine-Rich Peptides
  • Example : L-Valine, L-a-aspartyl-3-mercapto-L-valyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl-L-cysteinyl- (CAS 251293-28-4) .
  • Structure : Extended peptide with disulfide bonds and aromatic residues.

Comparison :

  • L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- shares disulfide stability with ACV but lacks D-amino acids, limiting antibiotic precursor activity.
  • Longer peptides (e.g., CAS 251293-28-4) may have enhanced target specificity due to additional residues.

Role in Infection Response

L-Valine exhibits anti-infective properties distinct from other metabolites:

  • Biomarker Potential: Elevated L-valine levels correlate with survival in Klebsiella pneumoniae infections (17 μM in survivors vs. 5 μM in non-survivors) .
  • Mechanism: Enhances macrophage phagocytosis via PI3K/Akt1 and NO pathways, unlike L-leucine or L-threonic acid .

Metabolic Pathways

Compound Pathway Involvement Key Metabolites Microbiota Interaction
L-Valine Pantothenate/CoA biosynthesis Uracil, L-Valine Positively correlates with Bacteroides
ACV Tripeptide β-lactam biosynthesis δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Not applicable

Insight : L-Valine’s role in pantothenate metabolism distinguishes it from peptide derivatives like ACV, which are pathway-specific precursors .

Biological Activity

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is a complex peptide composed of four amino acids: L-valine, L-cysteine, and L-tryptophan, with cysteine appearing twice in its structure. This unique composition imparts a variety of biological activities that are significant in both medicinal chemistry and nutrition.

Chemical Structure and Properties

The molecular formula of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is approximately 509.64 g/mol. Its structure allows for various chemical reactivities, including:

  • Formation and cleavage of peptide bonds : This is essential for its biological functions.
  • Hydrolysis in aqueous solutions : This can lead to the release of its constituent amino acids, which are crucial for metabolic processes.
  • Redox reactions : The sulfur atoms in cysteine residues enable the formation of disulfide bonds under oxidative conditions, enhancing the stability and functionality of the peptide.

Biological Activities

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- exhibits several notable biological activities:

  • Antioxidant Properties : The presence of cysteine enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Neuroprotective Effects : Tryptophan's role as a precursor to serotonin suggests potential benefits in mood regulation and cognitive function.
  • Antimicrobial Activity : Peptide conjugates containing valine and cysteine have shown promising results against various microbial strains .

Research Findings

Recent studies have highlighted the multifaceted roles of this peptide in various biological contexts:

  • Case Study on Antimicrobial Activity : A study evaluated peptide conjugates for their efficacy against different strains of bacteria and fungi. The results indicated that compounds with valine and cysteine exhibited significant antimicrobial properties, with inhibition zones ranging from 9 to 20 mm against tested pathogens .
  • Neuroprotective Mechanisms : Research indicates that the combination of tryptophan with cysteine enhances neuroprotective mechanisms through modulation of serotonin pathways. This has implications for treating mood disorders and neurodegenerative diseases.

Comparative Analysis

The following table summarizes the structural comparisons between L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- and other related compounds:

Compound NameMolecular FormulaUnique Features
L-Cysteinyl-L-valineC₈H₁₃N₃O₄SContains only one valine and one cysteine residue.
L-TryptophanC₁₁H₁₂N₂O₂Single amino acid; precursor to serotonin.
N-[N-(N-L-glutaminyl-L-cysteinyl)-L-tryptophyl]Complex structure incorporating glutamineEnhanced biological activity due to additional amino acid.

Applications

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- finds applications across various fields:

  • Nutrition : As an essential amino acid, it is crucial for protein synthesis in animals.
  • Pharmaceuticals : Its antioxidant and neuroprotective properties make it a candidate for developing therapeutic agents against oxidative stress-related diseases.
  • Cosmetics : The antioxidant properties lend potential use in skincare formulations aimed at reducing oxidative damage to skin cells.

Q & A

Q. What validated analytical methods are recommended for quantifying L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- in biological matrices?

Answer:

  • Reversed-phase HPLC : Use a C18 column (e.g., 4.6 × 150 mm, 3.5 µm) with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Monitor at 214 nm for peptide bonds and 280 nm for tryptophan residues .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive mode with a Q-TOF mass analyzer for accurate mass determination. Use collision-induced dissociation (CID) to confirm sequence integrity .
  • Amino Acid Analysis : Hydrolyze the peptide (6 M HCl, 110°C, 24 h) and quantify L-Valine via ion-exchange chromatography with post-column ninhydrin derivatization .

Q. How to design stability studies for L-Valine-containing peptides under physiological conditions?

Answer:

  • Buffer Systems : Incubate the peptide in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours.
  • Stability-Indicating Assays : Use HPLC with photodiode array detection to monitor degradation products (e.g., oxidized tryptophan or cystine bridges). Validate method specificity via forced degradation (e.g., H₂O₂ for oxidation) .
  • Kinetic Analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics and assess Arrhenius plots for temperature-dependent stability .

Q. What is the role of L-Valine’s branched-chain structure in peptide conformational stability?

Answer:

  • Hydrophobic Packing : L-Valine’s isopropyl side chain enhances hydrophobic interactions in α-helices and β-sheets, stabilizing tertiary structures. Circular dichroism (CD) spectroscopy can confirm secondary structure retention under varying pH/temperature .
  • Mutagenesis Studies : Replace L-Valine with alanine (smaller side chain) or leucine (bulkier) to assess structural impacts via X-ray crystallography or NMR .

Advanced Research Questions

Q. How to resolve discrepancies in reported bioactivity data for L-Valine-containing peptides?

Answer:

  • Standardized Assays : Replicate studies using identical peptide batches (≥95% purity by HPLC) and cell lines (e.g., Caco-2 for bioavailability). Control for variables like serum concentration in cell culture .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies, adjusting for publication bias and assay heterogeneity .

Q. What advanced techniques characterize disulfide bond formation in L-cysteinyl-L-tryptophyl-L-cysteinyl- peptides?

Answer:

  • NMR Spectroscopy : Use ¹³C-¹H HSQC to identify cysteine S-S coupling constants. Assign disulfide connectivity via NOESY cross-peaks in D₂O .
  • X-Ray Crystallography : Resolve crystal structures at <2.0 Å resolution to visualize bond angles (104–112°) and dihedral conformations .
  • Reduction-Alkylation Assay : Treat peptides with dithiothreitol (DTT) and iodoacetamide, then compare MALDI-TOF mass spectra pre/post reduction .

Q. How to ensure enantiomeric purity of L-Valine in synthetic peptides?

Answer:

  • Chiral HPLC : Use a Chirobiotic T column (250 × 4.6 mm) with isocratic elution (methanol:0.1% ammonium acetate = 70:30). Compare retention times to D-Valine standards .
  • Enzymatic Assays : Incubate with L-amino acid oxidase; absence of H₂O₂ generation (via horseradish peroxidase/ABTS) confirms no D-Valine contamination .

Q. What metabolic pathways involve L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- in hepatic models?

Answer:

  • Isotope Tracing : Use ¹³C-labeled L-Valine in HepG2 cells. Analyze metabolites via LC-MS to track incorporation into glutathione (via cysteinyl residues) or ketone bodies .
  • Knockout Models : CRISPR-Cas9 deletion of branched-chain aminotransferase (BCAT) to assess peptide catabolism via Western blot or qPCR .

Data Contradiction Analysis

Q. Conflicting reports on L-Valine’s role in neurotransmitter synthesis: How to reconcile?

Answer:

  • Dose-Response Studies : Compare low (0.1 mM) vs. high (5 mM) L-Valine concentrations in primary neuronal cultures. Measure GABA/glutamate via HPLC-ECD .
  • Competitive Uptake Assays : Co-administer L-Valine with other BCAAs to assess transport competition (e.g., LAT1 transporter inhibition via BCH) .

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